molecular formula C7H17ClSn B14372244 Chloro(2,2-dimethylpropyl)dimethylstannane CAS No. 89860-62-8

Chloro(2,2-dimethylpropyl)dimethylstannane

Cat. No.: B14372244
CAS No.: 89860-62-8
M. Wt: 255.37 g/mol
InChI Key: SLTOMMOGRWGYMQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(2,2-dimethylpropyl)dimethylstannane is an organotin compound with the chemical formula C7H17ClSn It is a derivative of stannane, where the tin atom is bonded to a chloro group, a 2,2-dimethylpropyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(2,2-dimethylpropyl)dimethylstannane can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropylmagnesium bromide with dimethyltin dichloride. The reaction typically proceeds under anhydrous conditions and requires the use of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction can be represented as follows:

(CH3)2SnCl2+(CH3)2CCH2MgBr(CH3)2Sn(CH2C(CH3)2)Cl+MgBrCl\text{(CH3)2SnCl2} + \text{(CH3)2CCH2MgBr} \rightarrow \text{(CH3)2Sn(CH2C(CH3)2)Cl} + \text{MgBrCl} (CH3)2SnCl2+(CH3)2CCH2MgBr→(CH3)2Sn(CH2C(CH3)2)Cl+MgBrCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Chloro(2,2-dimethylpropyl)dimethylstannane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as alkoxides, thiolates, or amines.

    Oxidation Reactions: The compound can be oxidized to form organotin oxides or hydroxides.

    Reduction Reactions: Reduction can lead to the formation of lower oxidation state tin compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium alkoxides or thiolates in polar solvents (e.g., ethanol, methanol) under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of organotin ethers, thioethers, or amines.

    Oxidation: Formation of organotin oxides or hydroxides.

    Reduction: Formation of lower oxidation state tin compounds, such as stannanes.

Scientific Research Applications

Chloro(2,2-dimethylpropyl)dimethylstannane has several scientific research applications:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions, such as polymerization and coupling reactions.

    Material Science: Utilized in the preparation of organotin-based materials with unique properties, such as semiconductors and conductive polymers.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of chloro(2,2-dimethylpropyl)dimethylstannane involves its interaction with molecular targets through its tin center

Properties

CAS No.

89860-62-8

Molecular Formula

C7H17ClSn

Molecular Weight

255.37 g/mol

IUPAC Name

chloro-(2,2-dimethylpropyl)-dimethylstannane

InChI

InChI=1S/C5H11.2CH3.ClH.Sn/c1-5(2,3)4;;;;/h1H2,2-4H3;2*1H3;1H;/q;;;;+1/p-1

InChI Key

SLTOMMOGRWGYMQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C[Sn](C)(C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.